4-Amino-2-anilino-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes and ketones with amidines under catalytic conditions. For instance, a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Medicine: It is being explored as a potential anticancer agent targeting specific molecular pathways.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), inhibiting the proliferation of cancer cells . The compound can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells by upregulating caspase-3 levels .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidines
- Pyrimido[4,5-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
- Pyrrolo[2,3-d]pyrimidines
- Cyclopenta[d]-pyrimidines
- Pyrimido[4,5-b]azepines
- Pyrimido[4,5-b]quinolines
Uniqueness: 4-AMINO-6-PHENYL-2-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE stands out due to its specific structural features and potent biological activities. Its ability to act as a tyrosine kinase inhibitor targeting EGFR makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
118965-88-1 |
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Molecular Formula |
C17H13N5 |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
4-amino-2-anilino-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H13N5/c18-11-14-15(12-7-3-1-4-8-12)21-17(22-16(14)19)20-13-9-5-2-6-10-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
RCTSUAPXONSSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)NC3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
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